![molecular formula C9H14O3 B061827 (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol CAS No. 189508-45-0](/img/structure/B61827.png)
(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as spiroepoxide and has a unique spirocyclic structure that makes it a valuable molecule for research purposes.
Mechanism Of Action
The mechanism of action of (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol is not fully understood. However, it is believed that the spirocyclic structure of the compound plays a crucial role in its biological activity. The spiroepoxide molecule is thought to interact with specific enzymes and proteins in the body, leading to its observed biological effects.
Biochemical And Physiological Effects
Studies have shown that (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol exhibits a range of biochemical and physiological effects. In medicine, spiroepoxide has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, spiroepoxide has been found to have insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides. In materials science, spiroepoxide has been used as a crosslinking agent for polymers, improving their mechanical and thermal properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol in lab experiments is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of novel materials. However, the synthesis of spiroepoxide can be challenging, and the compound can be unstable under certain conditions, limiting its use in some experiments.
Future Directions
There are several future directions for the research and development of (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol. In medicine, spiroepoxide could be further studied for its potential as an anticancer and anti-inflammatory agent. In agriculture, spiroepoxide could be developed into a more effective and environmentally friendly alternative to conventional pesticides. In materials science, spiroepoxide could be used to create new materials with improved mechanical and thermal properties.
In conclusion, (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol is a valuable chemical compound that has potential applications in various scientific fields. Its unique spirocyclic structure makes it a valuable building block for the synthesis of novel materials, and its observed biological effects make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of (5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol can be achieved through several methods. One of the most common methods involves the reaction of epichlorohydrin and 1,5-pentanediol in the presence of a catalyst such as sodium hydroxide. This method yields a high purity spiroepoxide product.
Scientific Research Applications
(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol has been extensively studied for its potential applications in various scientific fields. In medicine, spiroepoxide has been shown to exhibit antitumor and anti-inflammatory properties. In agriculture, spiroepoxide has been found to have insecticidal and fungicidal properties. In materials science, spiroepoxide has been used as a crosslinking agent for polymers and as a building block for the synthesis of novel materials.
properties
CAS RN |
189508-45-0 |
|---|---|
Product Name |
(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol |
InChI |
InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3-4,8,10H,1-2,5-7H2/t8-,9-/m0/s1 |
InChI Key |
JZUMMFAUTNJDMI-IUCAKERBSA-N |
Isomeric SMILES |
C1CCO[C@]2(C1)[C@H](C=CCO2)O |
SMILES |
C1CCOC2(C1)C(C=CCO2)O |
Canonical SMILES |
C1CCOC2(C1)C(C=CCO2)O |
synonyms |
1,7-Dioxaspiro5.5undec-3-en-5-ol, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



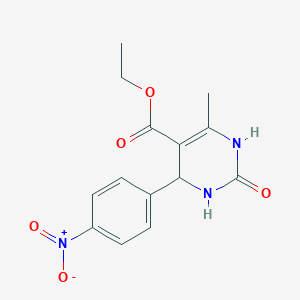
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
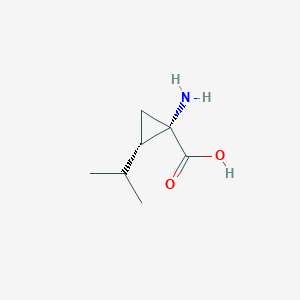
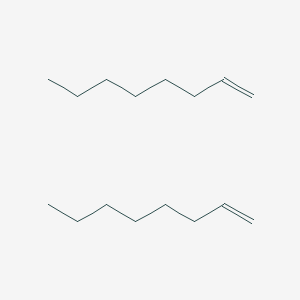
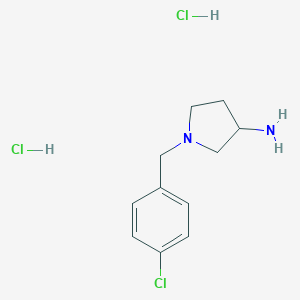
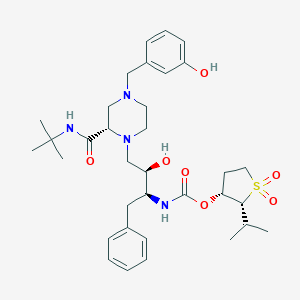

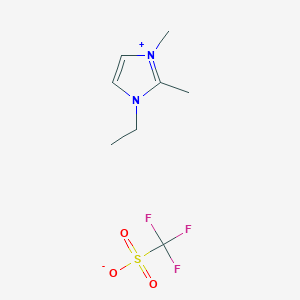
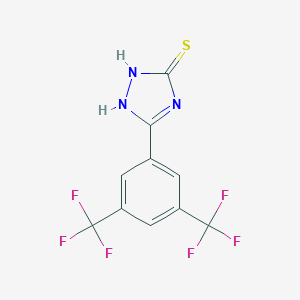
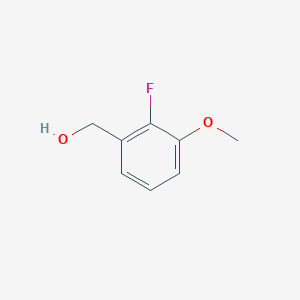
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
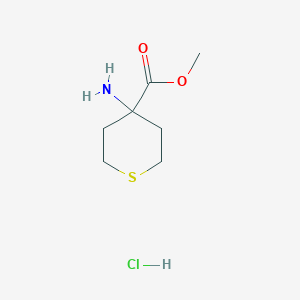
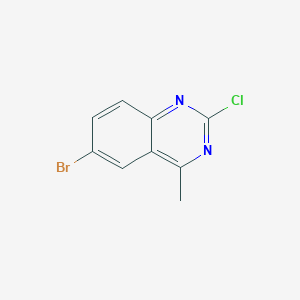
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)